N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl group to phenol derivatives.
Reduction: Reduction of the pyrimidinone ring to pyrimidinamine.
Substitution: Replacement of the cyclopentyl or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Pyrimidinamine derivatives.
Substitution: Derivatives with different substituents on the cyclopentyl or propyl groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in the construction of various heterocyclic compounds.
Biology: N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its derivatives can be used to investigate biological pathways and interactions.
Medicine: This compound and its derivatives have been explored for their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. Research is ongoing to develop new therapeutic agents based on this scaffold.
Industry: In material science, the compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects depends on its molecular targets and pathways. For example, if used as an antitumor agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different arrangement of atoms but are also used in biological studies and drug development.
Uniqueness: N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of cyclopentyl, phenyl, and propyl groups, which can impart unique chemical and biological properties compared to other pyrazolo[1,5-a]pyrimidines.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover even more uses for this versatile compound.
Properties
IUPAC Name |
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-2-8-17-13-19(22-16-11-6-7-12-16)24-20(23-17)18(14-21-24)15-9-4-3-5-10-15/h3-5,9-10,13-14,16,22H,2,6-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLMWVEZCNNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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